5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Description
5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic pyrimidine dione derivative characterized by a 3-aminopropyl substituent at position 5 of the pyrimidine ring and a 4-hydroxy-5-(hydroxymethyl)oxolan-2-yl (tetrahydrofuran) moiety at position 1. This structure places it within the nucleoside/nucleotide analog family, a class of compounds widely used in antiviral and anticancer therapies due to their ability to mimic endogenous nucleosides and interfere with nucleic acid synthesis.
Properties
Molecular Formula |
C12H19N3O5 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
5-(3-aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19) |
InChI Key |
XSQLSBQNMAQBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the aminopropyl group and the hydroxymethyl oxolan ring. Common reagents used in these reactions include various amines, alcohols, and protective groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product. Reaction conditions are carefully controlled to maintain the integrity of the functional groups and prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the pyrimidine ring can produce various amine derivatives.
Scientific Research Applications
5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with enzymes, influencing their activity. The hydroxymethyl oxolan ring can interact with cellular membranes, affecting their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Features
Key Compounds Analyzed :
Brivudine (5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione)
Zidovudine (3'-azido-3'-deoxythymidine)
Trifluridine (5-(trifluoromethyl)-2'-deoxyuridine)
Fialuridine (3'-fluoro-substituted analog)
3'-Amino-2',3'-dideoxyuridine (aminosugar-modified analog)
Comparative Analysis :
Molecular Weight and Substituents :
*Estimated based on structural analogs.
Mechanistic Differences :
- Target Compound: The 3-aminopropyl group may enhance cellular uptake or enable covalent binding to enzymes, a feature absent in bromoethenyl (Brivudine) or azido (Zidovudine) analogs.
- Brivudine : The bromoethenyl group facilitates direct incorporation into viral DNA, terminating elongation .
- Zidovudine : The azido group prevents reverse transcription by chain termination after phosphorylation .
- Trifluridine : The trifluoromethyl group stabilizes binding to thymidylate synthase, blocking dTMP synthesis .
Binding Affinity :
Brivudine exhibits a binding energy of -4.87 kcal/mol to viral DNA polymerase, suggesting strong inhibition . Comparable data for the target compound is unavailable, but its aminopropyl group may influence binding kinetics through electrostatic interactions.
Resistance Profiles :
- Trifluridine : Resistance arises via thymidylate synthase overexpression or reduced affinity for FdUMP .
- Zidovudine : HIV resistance occurs through mutations (e.g., M41L, T215Y) in reverse transcriptase .
- Target Compound : Resistance mechanisms remain speculative but could involve altered phosphorylation or efflux pumps.
Physicochemical Properties
The 3-aminopropyl group likely increases hydrophilicity compared to halogenated analogs (e.g., Brivudine, Trifluridine). This property may enhance solubility but reduce blood-brain barrier penetration relative to lipophilic derivatives like trifluridine.
Biological Activity
5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant biological implications, particularly in the fields of antiviral and anticancer research. The structural features of this compound, including its pyrimidine core and functional groups, contribute to its diverse biological activities.
Chemical Structure
The molecular formula of the compound is , and it features a pyrimidine ring that is crucial for its biological function. The presence of an amino group and hydroxymethyl substituents enhances its reactivity and potential interactions with biological targets.
Biological Activities
1. Antiviral Activity
Research indicates that this compound exhibits notable antiviral properties. It has been shown to modulate cellular pathways involved in viral replication, potentially leading to the induction of apoptosis in infected cells. This mechanism suggests that it may interfere with key enzymes involved in nucleotide metabolism, making it a candidate for further investigation in antiviral therapies .
2. Anticancer Properties
The compound's structural similarities to nucleosides allow it to interact with various cellular processes related to cancer. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms. This activity has been observed in several cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Modulates viral replication pathways; induces apoptosis | |
| Anticancer | Inhibits cell proliferation; interferes with DNA synthesis |
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of 5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione against HIV, researchers found that the compound significantly reduced viral loads in treated cell cultures. The mechanism was linked to its ability to inhibit reverse transcriptase activity, a critical enzyme for HIV replication.
Case Study 2: Cancer Cell Proliferation
Another study focused on the effects of this compound on human breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, attributed to its interference with cell cycle progression and induction of apoptosis. The findings suggest that further development could lead to novel cancer therapies based on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
